1-Iodo-3-(methylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

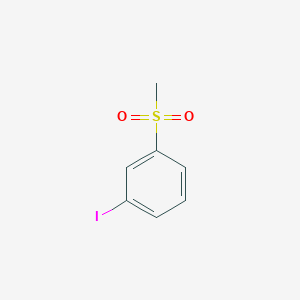

1-Iodo-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H7IO2S and its molecular weight is 282.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-Iodo-3-(methylsulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) donates an electron pair to an electrophile (a species deficient in electrons) to form a new bond . Specifically, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds. The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can lead to the formation of various organic products, depending on the specific conditions and reactants present .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is 162, suggesting it may have good membrane permeability . Its GI absorption is high, and it is BBB permeant, indicating it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways and reactions it participates in. For instance, in nucleophilic substitution reactions at the benzylic position, the compound can facilitate the formation of new organic products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the rate of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts .

Actividad Biológica

1-Iodo-3-(methylsulfonyl)benzene, also known as m-Iodotoluene sulfone, is an organic compound with significant biological activity. Its unique structure, featuring an iodine atom at the meta position of a benzene ring and a methylsulfonyl group, contributes to its reactivity and potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, including its synthesis, interaction studies, and potential therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing iodine sources and methylsulfonyl chlorides.

- Nucleophilic Substitution Reactions : Interacting with different nucleophiles to form stable products.

Interaction Studies

Research indicates that this compound exhibits notable interactions with biological molecules. These studies are crucial for understanding its pharmacological potential. The compound has been shown to react with various nucleophiles, which may lead to the formation of biologically active derivatives.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of related compounds in the methylsulfonyl series. For instance, derivatives of methylsulfanyl-derived biaryl isothiocyanates (ITCs) demonstrated significant antiproliferative activity against cancer cell lines. Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, certain sulfonyl derivatives have shown effectiveness against Staphylococcus aureus, indicating that this compound may possess similar properties .

- Enzyme Inhibition : Research into enzyme inhibitors has identified that certain iodine-containing compounds can effectively inhibit key metabolic enzymes. The specific mechanism by which this compound interacts with these enzymes remains an area for further investigation.

- Toxicological Studies : Understanding the toxicological profile of related compounds is essential for assessing safety in potential therapeutic applications. Preliminary data suggest that while some derivatives exhibit low toxicity, comprehensive studies are necessary to evaluate the safety of this compound in biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Iodo-4-(methylsulfonyl)benzene | C₇H₇I O₂S | 0.97 |

| 1-Iodo-3,5-bis(methylsulfonyl)benzene | C₉H₉I O₄S | 0.94 |

| 4-((4-Iodophenyl)sulfonyl)phenol | C₁₂H₉I O₃S | 0.85 |

These compounds differ in their substituents and positions of functional groups, which can affect their reactivity and biological activity significantly.

Propiedades

IUPAC Name |

1-iodo-3-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLBDJQPAYELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139769-20-3 |

Source

|

| Record name | 1-iodo-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.